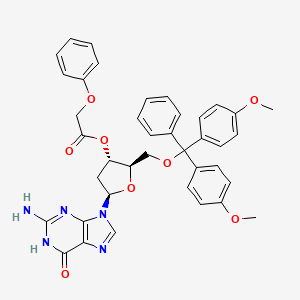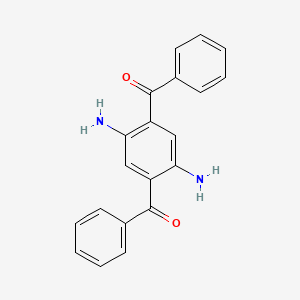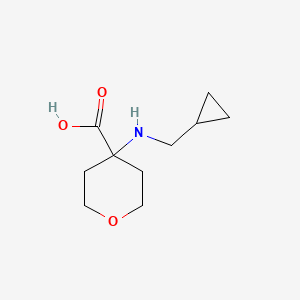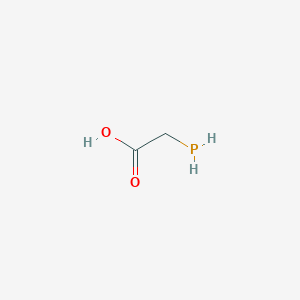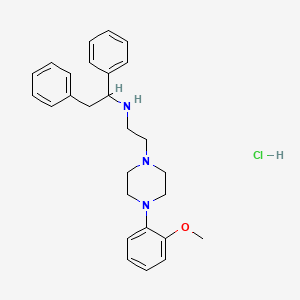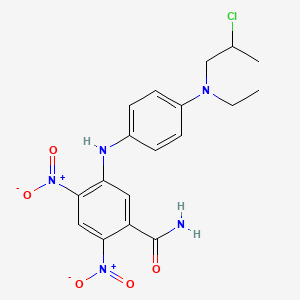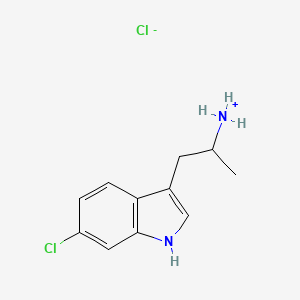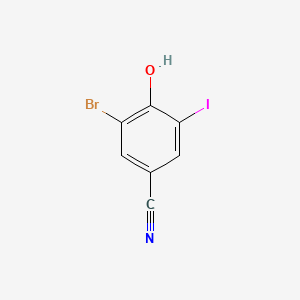
3-Bromo-4-hydroxy-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C7H3BrINO It is a derivative of benzonitrile, featuring bromine, iodine, and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-iodobenzonitrile typically involves the bromination and iodination of a hydroxybenzonitrile precursor. One common method includes the following steps:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) or an iodinating reagent like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-hydroxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogens with other nucleophiles.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce new electrophiles to the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the hydroxyl group to a carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-hydroxy-5-iodobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-hydroxy-5-iodobenzonitrile involves its interaction with molecular targets and pathways. The compound’s halogen atoms and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-5-iodobenzonitrile:
3-Iodo-4-hydroxybenzonitrile: Similar structure but with different halogen substitution, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-4-hydroxy-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for more versatile applications in synthesis and research compared to its mono-halogenated counterparts.
Eigenschaften
CAS-Nummer |
3336-26-3 |
|---|---|
Molekularformel |
C7H3BrINO |
Molekulargewicht |
323.91 g/mol |
IUPAC-Name |
3-bromo-4-hydroxy-5-iodobenzonitrile |
InChI |
InChI=1S/C7H3BrINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H |
InChI-Schlüssel |
WLQYCVYQRFCPSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



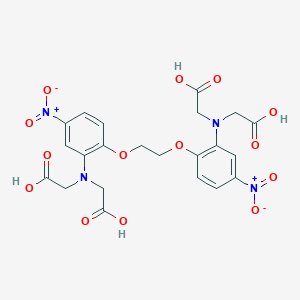


![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
